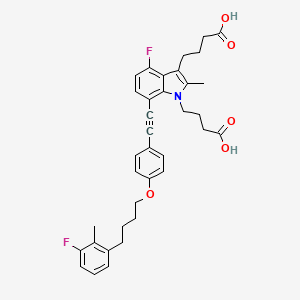

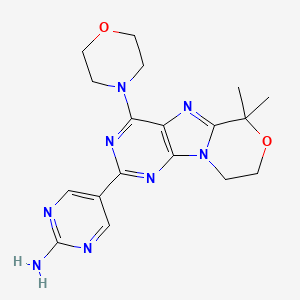

![molecular formula C24H25N5O3 B607684 6-(丁-3-烯-1-基)-4-[1-甲基-6-(吗啉-4-羰基)-1H-苯并咪唑-4-基]-1,6-二氢-7H-吡咯并[2,3-c]吡啶-7-酮 CAS No. 1926986-36-8](/img/structure/B607684.png)

6-(丁-3-烯-1-基)-4-[1-甲基-6-(吗啉-4-羰基)-1H-苯并咪唑-4-基]-1,6-二氢-7H-吡咯并[2,3-c]吡啶-7-酮

描述

GNE-371 is a potent and selective chemical probe for the second bromodomains of human transcription-initiation-factor TFIID subunit 1 and transcription-initiation-factor TFIID subunit 1‑like. GNE-371 binds TAF1(2) with an IC50 of 10 nM while maintaining excellent selectivity over other bromodomain-family members. GNE-371 is also active in a cellular-TAF1(2) target-engagement assay (IC50 = 38 nM) and exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting engagement of endogenous TAF1 by GNE-371 and further supporting the use of GNE-371 in mechanistic and target-validation studies.

科学研究应用

Transcription Initiation Factor TFIID Subunit 1 (TAF1) Inhibitor

GNE-371 is a potent and selective chemical probe for the second bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1) and transcription-initiation-factor TFIID subunit 1-like . It binds TAF1 with an IC50 of 10 nM while maintaining excellent selectivity over other bromodomain-family members .

Oncology Research

The biological functions of the dual bromodomains of TAF1 remain unknown, although TAF1 has been identified as a potential target for oncology research . The compound GNE-371 exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting engagement of endogenous TAF1 by GNE-371 .

Cellular Target Engagement

GNE-371 is also active in a cellular-TAF1 target-engagement assay with an IC50 of 38 nM . This suggests that the compound can effectively engage with its target in a cellular environment .

Structure-Activity Relationship Studies

The cocrystal structure of GNE-371 bound to TAF1 enabled structure-based design and structure-activity-relationship studies . This could potentially lead to the development of more potent and selective compounds .

Protein Expression and Purification

GNE-371 can be used in protein expression and purification methods. Production of bromodomain proteins was carried out as previously described .

Cell-based Assays

Target engagement in cells was assessed by displacement of a fluorescent tagged ligand from nanoLuc (nLuc; Promega) luciferase-bromodomain fusion proteins . For the BRD4 assay, 293T cells were grown in DMEM medium (low glucose) supplemented with 2 mM glutamine and 10% fetal bovine serum .

作用机制

GNE-371, also known as “6-But-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)-benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one” or “6-(but-3-en-1-yl)-4-[1-methyl-6-(morpholine-4-carbonyl)-1H-benzimidazol-4-yl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one”, is a potent and selective chemical probe .

Target of Action

The primary target of GNE-371 is the second bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1) and transcription-initiation-factor TFIID subunit 1-like . TAF1 plays a pivotal role in several cancers and is overexpressed in acute myeloid leukemia (AML) .

Mode of Action

GNE-371 binds to TAF1 with an IC50 of 10 nM, maintaining excellent selectivity over other bromodomain-family members . It stabilizes different conformational states of TAF1 through an open-closed transition .

Biochemical Pathways

It is known that taf1, the target of gne-371, is involved in chromatin remodeling and gene transcription . Therefore, GNE-371 likely affects these processes.

Pharmacokinetics

It is known that gne-371 is active in a cellular taf1 target-engagement assay , suggesting it has sufficient bioavailability to reach its target in cells.

Result of Action

GNE-371 exhibits antiproliferative synergy with the BET inhibitor JQ1 . This suggests that the compound’s action results in the inhibition of cell proliferation, which is a desirable effect in the context of cancer treatment.

属性

IUPAC Name |

6-but-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-3-4-7-29-14-19(17-5-6-25-22(17)24(29)31)18-12-16(13-20-21(18)26-15-27(20)2)23(30)28-8-10-32-11-9-28/h3,5-6,12-15,25H,1,4,7-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUWGFZGQNPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C=C(C=C21)C(=O)N3CCOCC3)C4=CN(C(=O)C5=C4C=CN5)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(but-3-en-1-yl)-4-[1-methyl-6-(morpholine-4-carbonyl)-1H-benzimidazol-4-yl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does GNE-371 interact with its target, TAF1, and what are the downstream effects of this interaction?

A1: GNE-371 selectively targets the second bromodomain (BD2) of the Transcription-Initiation-Factor TFIID subunit 1 (TAF1). [, ] Bromodomains are protein modules that recognize acetylated lysine residues on histones, influencing gene transcription. By binding to TAF1-BD2, GNE-371 disrupts these interactions and potentially modulates the transcriptional activity of TAF1. [, ] This is particularly relevant in cancers where TAF1 is overexpressed, such as acute myeloid leukemia (AML) with the AML1-ETO fusion gene. []

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted for GNE-371 and the impact of structural modifications on its activity and selectivity?

A3: The development of GNE-371 involved extensive SAR studies. Starting from a previously identified lead compound, modifications were introduced based on a co-crystal structure with TAF1-BD2. [] This iterative process, combining structural information with chemical synthesis and biological evaluation, allowed researchers to optimize the compound's potency and selectivity for TAF1-BD2 over other bromodomain family members. [] While the specific modifications are not detailed in the abstracts, this approach highlights the power of structure-based drug design in optimizing desired drug properties.

Q3: What are the in vitro and in vivo efficacy findings for GNE-371?

A4: In vitro, GNE-371 displays potent binding to TAF1-BD2 with an IC50 of 10 nM. [] It also demonstrates cellular activity, effectively engaging endogenous TAF1 with an IC50 of 38 nM in a cellular target engagement assay. [] Furthermore, GNE-371 exhibits synergistic antiproliferative effects when combined with the BET inhibitor JQ1, suggesting a potential therapeutic strategy targeting both TAF1 and BET bromodomains. [] Information regarding in vivo efficacy in animal models or clinical trials is not available in the provided abstracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)